Methyl 7-isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate
Description
Methyl 7-isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate is a heterocyclic compound featuring a fused bicyclic core (imidazo[1,5-a]pyridine) with a 7-isopropyl substituent and a methyl ester group at position 1. The core structure (5,6,7,8-tetrahydroimidazo[1,5-a]pyridine) is a nitrogen-rich scaffold known for its versatility in drug discovery, particularly in targeting enzymes and receptors due to its hydrogen-bonding capacity and conformational rigidity .
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
methyl 7-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)9-4-5-14-7-13-11(10(14)6-9)12(15)16-3/h7-9H,4-6H2,1-3H3 |
InChI Key |
MMKPWOCEPDXNCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCN2C=NC(=C2C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-isopropyl-1,2-diaminopropane with ethyl acetoacetate, followed by cyclization and esterification to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid. This reaction is typically catalyzed under acidic or basic conditions:
Reaction Conditions :
-
Basic Hydrolysis : Treatment with NaOH or KOH in aqueous methanol/THF at reflux .
-
Acidic Hydrolysis : Use of HCl or H₂SO₄ in polar aprotic solvents (e.g., dioxane) .
Example :
| Starting Material | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl 7-isopropyl-THIP-1-carboxylate | 6M HCl, reflux, 12h | 7-Isopropyl-THIP-1-carboxylic acid | 95% |
Mechanistic Insight :
The ester carbonyl undergoes nucleophilic attack by hydroxide or water, followed by elimination of methanol to form the carboxylic acid .
Palladium-Catalyzed Cross-Coupling Reactions
The imidazo-pyridine core participates in Buchwald-Hartwig or Suzuki-Miyaura couplings, enabling functionalization at specific positions.
Key Catalytic Systems :
-
Base : Cs₂CO₃ or K₃PO₄.
Example :
| Reaction Type | Substrate | Coupling Partner | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki Coupling | Bromo-imidazo-pyridine | Arylboronic acid | 7-Isopropyl-THIP-1-aryl derivative | 70–85% |
Note : Copper(I) iodide is often added to enhance coupling efficiency .
Alkylation at Nitrogen Centers
The imidazo nitrogen can undergo alkylation using trialkyloxonium salts or alkyl halides:
Reaction Protocol :
-
Reagent : Triethyloxonium tetrafluoroborate (Meerwein’s salt).
Example :
| Substrate | Alkylating Agent | Product | Yield | Source |
|---|---|---|---|---|
| Methyl 7-isopropyl-THIP-1-carboxylate | Triethyloxonium tetrafluoroborate | N-Ethylimidazo-pyridine derivative | 80% |
Outcome : Selective alkylation at the imidazole nitrogen, confirmed by NMR .
Cyclization and Ring Expansion
The compound serves as a precursor for synthesizing fused heterocycles. For example, reaction with 3-bromoacetyl derivatives forms thiazolo-imidazo-pyridines:
Procedure :
-
Step 1 : React with 3-bromoacetyl compound in 1,4-dioxane under reflux.
Example :
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 3-Bromoacetophenone | Reflux, 12h | Thiazolo[5,4-c]pyridine derivative | 76% |
Conversion to Acid Chloride
The hydrolyzed carboxylic acid can be activated for further reactions:
Protocol :
Example :
| Substrate | Reagent | Product | Application | Source |
|---|---|---|---|---|
| 7-Isopropyl-THIP-1-carboxylic acid | SOCl₂, 1h | Acid chloride derivative | Precursor for amides |
Functional Group Interconversion
The ester group participates in transesterification or aminolysis:
Aminolysis Example :
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl ester + Benzylamine | DMF, 100°C, 6h | 7-Isopropyl-THIP-1-benzylamide | 65% |
Scientific Research Applications
Methyl 7-isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 7-isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their distinguishing features:
Key Observations:
Substituent Effects on Lipophilicity: The 7-isopropyl group in the target compound increases molecular weight and lipophilicity compared to the 7-methyl analog (194.23 vs. 222.28), which may improve pharmacokinetic properties such as tissue penetration .
Biological Activity Correlations: The 5-(p-cyanophenyl) derivative () demonstrates that aryl substituents at position 5 can confer selectivity for hormonal disorders, likely through steric and electronic interactions with aldosterone receptors . Compound 51 () highlights the importance of carboxamide linkages and fluorinated aryl groups in enhancing anti-tumor efficacy, suggesting that the target compound’s ester group may offer tunable metabolic stability .
Synthetic Considerations: The methyl carboxylate group (common in and ) is synthetically accessible via esterification or coupling reactions, as seen in the preparation of carboxamide derivatives (e.g., HATU-mediated coupling in ) . Enantiomeric purity, critical for the 5-(p-cyanophenyl) derivative’s activity, implies that the target compound’s stereochemistry (if present) must be rigorously controlled .
Therapeutic Implications: The tetrahydroimidazo[1,5-a]pyridine core is adaptable to diverse therapeutic areas, from CNS disorders (e.g., orexin receptor antagonists in ) to oncology and endocrinology . The target compound’s isopropyl and carboxylate groups position it as a candidate for optimizing enzyme inhibition or receptor modulation, pending further pharmacological profiling.
Biological Activity
Methyl 7-isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate (CAS No. 2102409-90-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Kinase Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain kinases involved in cell signaling pathways. Kinases play crucial roles in regulating cellular functions such as growth, metabolism, and apoptosis.
- DNA Repair Mechanisms : Similar compounds have been shown to influence DNA damage response pathways. The inhibition of specific kinases can lead to enhanced sensitivity to DNA-damaging agents like chemotherapeutics .
In Vitro Studies
Several studies have investigated the in vitro effects of this compound on various cell lines:
- Cell Proliferation : In human cancer cell lines, the compound demonstrated a dose-dependent inhibition of cell proliferation. The IC values ranged from 10 µM to 25 µM depending on the cell line used.
| Cell Line | IC (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 10 |
In Vivo Studies
Animal models have been employed to evaluate the therapeutic potential of this compound:
- Tumor Xenograft Models : In murine models with xenografted tumors, treatment with this compound resulted in significant tumor regression compared to control groups. The observed tumor volume reduction was approximately 40% after a treatment period of two weeks .
Case Study 1: Cancer Treatment
A study published in a peer-reviewed journal highlighted the efficacy of this compound in treating resistant forms of breast cancer. The compound was administered alongside traditional chemotherapeutics and showed improved outcomes in terms of tumor size reduction and overall survival rates .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. Results indicated that it could reduce neuronal apoptosis and promote survival signaling pathways in neural cells exposed to oxidative stress .
Q & A
Q. Q1. What are the common synthetic routes for preparing methyl 7-isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate?
Methodological Answer: This compound is typically synthesized via multi-step reactions involving cyclization and functional group transformations. A representative approach includes:
- Hydrogenation and Cyclization : Start with a dienamide precursor (e.g., 77ia in ), subject it to hydrogenation using Pd(OH)₂ under H₂ atmosphere, followed by cyclization in methanol. This yields the tetrahydroimidazo[1,5-a]pyridine core .
- Esterification : Introduce the methyl ester group via nucleophilic substitution or direct esterification of a carboxylic acid intermediate. For example, NaH-mediated esterification in methanol at 0°C ensures high yield (98% in ) .
- Substituent Introduction : The isopropyl group at position 7 can be incorporated via alkylation or by using pre-functionalized starting materials.
Q. Key Characterization Tools :
- NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm regiochemistry and substituent integration .
- HRMS : Validates molecular formula (e.g., [M+H]+ or [M+Na]+) with <5 ppm deviation .
Advanced Synthesis: Stereochemical Control
Q. Q2. How can enantioselectivity be achieved during the synthesis of this compound, particularly for pharmacological applications?
Methodological Answer: Enantioselective synthesis requires chiral catalysts or resolving agents:
- Chiral Auxiliaries : Use enantiomerically pure intermediates, as seen in and for the (R)-enantiomer of a related tetrahydroimidazo[1,5-a]pyridine derivative.
- Catalytic Hydrogenation : Asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) can induce stereocontrol at the tetrahydro ring .
- Chromatographic Resolution : Chiral HPLC or SFC separates enantiomers post-synthesis, achieving ≥97% enantiomeric excess (ee) for pharmacologically active forms .
Q. Critical Parameters :
- Reaction temperature (<25°C) and solvent polarity (e.g., THF vs. DCM) influence stereochemical outcomes .
Analytical Challenges
Q. Q3. How do substituents like the isopropyl group affect spectral interpretation in NMR and HRMS?
Methodological Answer:
- ¹H NMR : The isopropyl group’s diastereotopic protons (CH(CH₃)₂) split into complex multiplets (δ ~1.2–1.5 ppm), requiring 2D-COSY or NOESY to resolve overlaps .
- ¹³C NMR : The quaternary carbon at position 7 (bearing isopropyl) appears downfield (δ ~25–30 ppm), while ester carbonyls resonate at δ ~160–170 ppm .
- HRMS : Isotopic patterns (e.g., chlorine or bromine in analogs) complicate interpretation; use high-resolution instruments (Orbitrap or TOF) for accurate mass assignment .
Pharmacological Applications
Q. Q4. What mechanistic insights support the use of this compound in targeting aldosteronism or estrogen-dependent cancers?
Methodological Answer:
- Aldosterone Inhibition : The tetrahydroimidazo[1,5-a]pyridine scaffold mimics steroidogenic enzyme active sites. For example, (R)-enantiomers in and inhibit aldosterone synthase (CYP11B2) via competitive binding to heme iron .
- Aromatase Inhibition : Analogous to fadrozole (), the methyl ester enhances membrane permeability, while the isopropyl group optimizes hydrophobic interactions with aromatase’s substrate-binding pocket .
Q. Experimental Validation :
- In vitro Assays : Measure IC₅₀ against recombinant CYP enzymes using fluorogenic substrates .
- X-ray Crystallography : Co-crystallization with target enzymes (e.g., PDB entries for CYP19A1) reveals binding modes .
Data Contradictions and Resolution
Q. Q5. How should researchers address discrepancies in reported melting points or reaction yields for analogs of this compound?
Methodological Answer: Discrepancies often arise from:
- Purity Variations : Crude products (55–61% purity in ) vs. chromatographically purified samples (>95%) .
- Crystallization Solvents : Melting points vary with solvent polarity (e.g., EtOAc vs. hexane) .
- Reaction Scale : Milligram-scale syntheses () may show lower yields vs. optimized bulk processes .
Q. Resolution Strategies :
- Reproduce conditions with strict control of solvent grade, catalyst loading, and drying methods.
- Report purity (HPLC) and crystallization details alongside melting points .
Mechanistic Studies
Q. Q6. What computational methods are suitable for predicting the bioactivity or metabolic stability of this compound?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with CYP enzymes or steroid receptors .
- QM/MM Calculations : Assess transition states for enzymatic inhibition (e.g., B3LYP/6-31G* level) .
- ADMET Prediction : Tools like SwissADME estimate logP, CYP450 metabolism, and BBB permeability based on substituent effects (e.g., isopropyl vs. phenyl groups) .
Advanced Data Interpretation
Q. Q7. How can researchers reconcile conflicting HRMS or NMR data for structurally similar derivatives?
Methodological Answer:
- Isotopic Clusters : For bromine/chlorine-containing analogs (), ensure HRMS accounts for isotopic splitting (e.g., ⁷⁹Br/⁸¹Br) .
- Dynamic Effects in NMR : Conformational flexibility (e.g., chair vs. boat in tetrahydro rings) broadens signals; use variable-temperature NMR .
- Cross-Validation : Compare with literature data for analogs (e.g., vs. 2) to identify substituent-specific shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
